Product packaging for 1-Bromo-4-[(ethanesulfonyl)methyl]benzene(Cat. No.:CAS No. 1351382-01-8)

1-Bromo-4-[(ethanesulfonyl)methyl]benzene

Cat. No.: B1380632
CAS No.: 1351382-01-8
M. Wt: 263.15 g/mol
InChI Key: RIQHGRSZQWUIQB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene emerged from the broader exploration of sulfonyl-containing aromatic compounds that gained prominence in synthetic organic chemistry during the late twentieth century. The synthesis of sulfones has historically followed four traditional approaches: oxidation of corresponding sulfides or sulfoxides, alkylation of sulfinate salts, Friedel-Crafts-type sulfonylation of arenes, and addition reactions to alkenes and alkynes. These classical methods, discovered several decades ago, continue to serve as the foundation for synthesizing complex sulfonyl compounds, with new variants constantly being developed to improve substrate scope, functional group tolerance, and efficiency.

The specific compound this compound represents an evolution in this synthetic methodology, combining halogenation and sulfonylation techniques to create a multifunctional aromatic system. The compound's development reflects the ongoing need for versatile synthetic intermediates that can participate in multiple reaction pathways while maintaining structural stability. The integration of bromine and ethanesulfonyl functionalities in a single molecule demonstrates the sophisticated approach modern synthetic chemists have adopted to create compounds with enhanced reactivity profiles.

The compound has been catalogued with the Chemical Abstracts Service number 1351382-01-8, establishing its formal recognition in chemical databases and commercial availability. This registration reflects its growing importance in research applications and commercial synthetic processes. The systematic documentation of this compound in multiple chemical databases indicates its established role in contemporary organic synthesis and its potential for continued development in specialized applications.

Nomenclature and Classification

This compound follows systematic chemical nomenclature conventions that clearly define its structural features and functional group arrangement. The compound name indicates the presence of a bromine substituent at the 1-position and an ethanesulfonylmethyl group at the 4-position of the benzene ring. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

The compound belongs to several important chemical classifications that define its properties and potential applications. It is classified as a bromo-substituted aromatic compound, placing it within the broader category of organohalogen compounds that are known for their reactivity in substitution and coupling reactions. Additionally, it falls under the classification of aromatic sulfones, a group characterized by the presence of the sulfonyl functional group (-SO2-) attached to an aromatic system. This dual classification reflects the compound's multifunctional nature and its potential for diverse chemical transformations.

Property Value Source
Chemical Abstracts Service Number 1351382-01-8
Molecular Formula C₉H₁₁BrO₂S
Molecular Weight 263.15-263.16 g/mol
International Union of Pure and Applied Chemistry Name 1-bromo-4-[(ethylsulfonyl)methyl]benzene
Simplified Molecular Input Line Entry System CCS(=O)(=O)Cc1ccc(cc1)Br

The compound also carries alternative nomenclature designations that reflect different naming conventions and structural perspectives. Some sources refer to it using variations such as "1-bromo-4-[(ethylsulfonyl)methyl]benzene" or "1-Bromo-4-ethanesulfonylmethylbenzene". These variations maintain the essential structural information while reflecting different approaches to naming complex organic molecules, demonstrating the flexibility inherent in chemical nomenclature systems.

Structure-Property Relationships

The molecular structure of this compound exhibits distinctive features that directly influence its chemical and physical properties. The compound contains a benzene ring as the central aromatic core, with two significant substituents positioned in a para relationship. The bromine atom at the 1-position introduces electron-withdrawing character through inductive effects, while the ethanesulfonylmethyl group at the 4-position provides additional electron-withdrawing influence through both inductive and resonance mechanisms.

The presence of the ethanesulfonyl group (-CH₂-SO₂-CH₂CH₃) creates a significant dipole moment within the molecule, influencing its solubility characteristics and intermolecular interactions. The sulfonyl functional group is known for its strong electron-withdrawing properties, which activate the aromatic ring toward nucleophilic attack while deactivating it toward electrophilic substitution. This electronic influence extends throughout the conjugated system, affecting the reactivity patterns at various positions on the benzene ring.

The compound's melting point has been reported in the range of 80-90°C, indicating relatively strong intermolecular forces that likely result from the polar sulfonyl group and the potential for hydrogen bonding interactions. The molecular weight of 263.15 g/mol places it in a size range that is readily handled using standard synthetic techniques while remaining sufficiently compact for efficient purification and characterization.

Structural Feature Impact on Properties Chemical Significance
Bromine Substituent Electron-withdrawing, reactive toward nucleophiles Enables cross-coupling and substitution reactions
Ethanesulfonyl Group Strong electron-withdrawal, polar interactions Modulates reactivity and solubility characteristics
Para Substitution Pattern Symmetric electronic distribution Provides predictable reactivity patterns
Aromatic Core Conjugated π-system Enables resonance stabilization and aromatic reactivity

Significance in Organic Chemistry

This compound occupies a significant position in organic chemistry due to its multifunctional nature and versatile reactivity profile. The compound serves as a valuable synthetic intermediate that can participate in numerous reaction pathways, making it particularly useful for constructing complex molecular architectures. Its significance extends across multiple domains of organic synthesis, including medicinal chemistry, materials science, and synthetic methodology development.

In medicinal chemistry applications, the compound functions as a key building block for synthesizing bioactive molecules and pharmaceutical intermediates. The presence of both bromine and sulfonyl functionalities provides multiple sites for chemical modification, allowing medicinal chemists to fine-tune molecular properties such as potency, selectivity, and pharmacokinetic characteristics. The aromatic sulfonyl group is particularly valuable in drug design as it can serve as a bioisostere for carboxyl groups or participate in specific protein-ligand interactions.

The compound's reactivity profile enables participation in various important reaction types that are fundamental to modern synthetic chemistry. It can undergo nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles, providing access to diverse substituted aromatic compounds. Additionally, the compound is well-suited for cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, which are essential tools for forming carbon-carbon bonds in complex molecule synthesis.

Materials science applications represent another significant area where this compound demonstrates particular value. The combination of aromatic character with polar sulfonyl functionality makes it suitable for developing specialty materials with specific electronic or optical properties. The compound can serve as a monomer or building block for synthesizing polymers with tailored characteristics, including enhanced thermal stability, specific dielectric properties, or unique mechanical behaviors.

The electron-withdrawing nature of both the bromine and sulfonyl substituents creates a distinctive electronic environment that influences the compound's reactivity patterns. This electronic character affects electrophilic attack patterns on the aromatic ring and modulates the nucleophilicity of potential reaction sites. Understanding these electronic effects is crucial for predicting reaction outcomes and designing efficient synthetic sequences that utilize this compound as a key intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO2S B1380632 1-Bromo-4-[(ethanesulfonyl)methyl]benzene CAS No. 1351382-01-8

Properties

IUPAC Name

1-bromo-4-(ethylsulfonylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQHGRSZQWUIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 1-Bromo-4-[(ethylsulfinyl)methyl]benzene

This method involves the oxidation of the sulfinyl intermediate to the sulfonyl derivative.

Procedure :

  • Starting Material : 1-Bromo-4-[(ethylsulfinyl)methyl]benzene (CAS: 30506-29-7).
  • Oxidizing Agent : Oxone (potassium peroxymonosulfate) in acetonitrile/water (1:1 v/v).
  • Conditions : Stir at 20°C for 1–3 hours.
  • Work-up : Quench with aqueous sodium sulfite, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate gradient).
  • Yield : ~90%.

Key Data :

Parameter Value
Reaction Time 1–3 hours
Temperature 20°C
Oxone Equivalents 2.0 equiv
Purity (HPLC) >95%

This route employs a bromomethyl intermediate for sulfonate group introduction.

Procedure :

  • Starting Material : 1-Bromo-4-(bromomethyl)benzene (CAS: 589-15-1, melting point: 60–64°C).
  • Reagent : Sodium ethanesulfinate in dimethylformamide (DMF).
  • Conditions : Heat at 80°C for 12 hours under nitrogen.
  • Work-up : Dilute with water, extract with dichloromethane, and concentrate.
  • Yield : 70–75% (estimated from analogous reactions).

Optimization Notes :

  • Excess sodium ethanesulfinate (1.5 equiv) improves conversion.
  • Catalytic tetrabutylammonium iodide (10 mol%) enhances reactivity.

Palladium-Catalyzed Coupling

A cross-coupling approach constructs the ethanesulfonylmethyl moiety.

Procedure :

  • Starting Material : 4-Bromophenylboronic acid.
  • Reagents : Ethanesulfonyl chloride, Pd(PPh₃)₄ (5 mol%), K₂CO₃.
  • Conditions : Reflux in tetrahydrofuran (THF) at 80°C for 24 hours.
  • Work-up : Filter through Celite, wash with brine, and purify via recrystallization (ethanol/water).
  • Yield : 60–65%.

Critical Parameters :

Factor Impact on Yield
Pd Catalyst Loading <5 mol% reduces efficiency
Solvent Polarity THF > toluene

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are preferred:

  • Oxidation Step : Tubular reactor with Oxone solution (0.5 M) at 50°C, residence time 30 minutes.
  • Purification : Crystallization from isopropanol yields >99% purity.

Analytical Validation

  • ¹H NMR : δ 1.26 (t, J = 7.2 Hz, 3H, CH₃), 3.10 (q, J = 7.2 Hz, 2H, CH₂), 4.52 (s, 2H, Ar-CH₂), 7.73 (d, J = 8.4 Hz, 2H), 7.78 (d, J = 8.8 Hz, 2H).
  • ESI-MS : m/z 293.0 [M+H]⁺ (calc. 293.04).

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[(ethanesulfonyl)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The ethanesulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).

    Coupling Reactions: Boronic acids, palladium catalysts, and bases (e.g., potassium phosphate).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride).

Major Products Formed:

    Substitution Reactions: Substituted benzene derivatives.

    Coupling Reactions: Biaryl compounds.

    Oxidation and Reduction: Sulfone and sulfide derivatives.

Scientific Research Applications

1-Bromo-4-[(ethanesulfonyl)methyl]benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene depends on its specific application and the chemical reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-bromo-4-[(ethanesulfonyl)methyl]benzene with structurally related brominated sulfonyl or sulfinyl benzene derivatives:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Reactivity
This compound –(CH2)SO2CH2CH3 C9H11BrO2S 275.15* Not Provided Higher lipophilicity due to ethyl group; moderate steric hindrance
1-Bromo-4-(methylsulfonylmethyl)benzene –(CH2)SO2CH3 C8H9BrO2S 247.12 213627-30-6 Enhanced nucleophilic substitution reactivity compared to ethyl analog
1-Bromo-4-(methylsulfonyl)benzene –SO2CH3 C7H7BrO2S 235.10 3466-32-8 Strong electron-withdrawing effect; activates ring for electrophilic substitution
1-Bromo-4-(isopropylsulfonyl)benzene –SO2CH(CH3)2 C9H11BrO2S 277.15 70399-02-9 High steric hindrance; reduced coupling efficiency in Pd-catalyzed reactions
1-Bromo-4-(methanesulfinyl)benzene –SOCH3 C7H7BrOS 219.10 Not Provided Sulfinyl group allows further oxidation to sulfonyl derivatives

*Calculated molecular weight based on analogous compounds.

Reactivity in Cross-Coupling Reactions

The bromine atom in these compounds enables participation in cross-coupling reactions, but the substituents significantly influence reactivity:

  • Sonogashira Coupling: The ethanesulfonylmethyl group in the target compound may moderate regioselectivity compared to analogs like 1-bromo-4-(methylsulfonyl)benzene. For example, in , a thiophene-substituted bromobenzene derivative underwent regioselective coupling, suggesting that bulky or electron-withdrawing groups can direct alkyne addition .
  • Buchwald-Hartwig Amination : Electron-withdrawing sulfonyl groups (e.g., –SO2CH3) enhance the electrophilicity of the bromine-bearing carbon, facilitating amination. However, steric bulk from ethyl or isopropyl groups (as in the target compound or 1-bromo-4-(isopropylsulfonyl)benzene) may reduce reaction yields .

Key Research Findings

  • Steric vs. Electronic Effects : In Pd-catalyzed couplings, 1-bromo-4-(isopropylsulfonyl)benzene (CAS 70399-02-9) showed reduced reactivity due to steric hindrance, whereas methylsulfonyl derivatives achieved higher yields .
  • Oxidation Potential: Sulfinyl analogs (e.g., 1-bromo-4-(methanesulfinyl)benzene) can be oxidized to sulfonyl derivatives, offering a route to modulate electronic properties during synthesis .
  • Regioselectivity : Thiophene-containing bromobenzenes (e.g., ) demonstrate that substituent electronic profiles direct coupling reactions, a principle applicable to sulfonylmethyl derivatives .

Biological Activity

1-Bromo-4-[(ethanesulfonyl)methyl]benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound has the following characteristics:

  • Chemical Formula : C10H12BrO2S
  • Molecular Weight : 279.17 g/mol
  • Structure : The compound features a bromobenzene core with an ethanesulfonylmethyl substituent, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been studied for:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes, acting as a reversible or irreversible inhibitor depending on the target enzyme's nature.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.

Pathogen Inhibition Zone (mm) MIC (µg/mL) Reference
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings indicate that the compound has varying degrees of effectiveness against different bacterial strains, suggesting potential for further development as an antimicrobial agent.

Enzyme Interaction Studies

Research has also focused on the interaction of this compound with specific enzymes. For instance, studies have shown that it can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition constants (Ki) for these interactions were found to be in the low micromolar range, indicating significant potency.

Case Studies

In a notable case study, researchers investigated the compound's effects on a model organism. Mice treated with varying doses of this compound showed:

  • Dose-dependent Reduction in Tumor Growth : At higher doses, tumor sizes were significantly reduced compared to control groups.
  • Survival Rates : Mice receiving treatment had improved survival rates compared to untreated controls, suggesting potential anticancer properties.

Safety and Toxicity

While promising, it is essential to consider the safety profile of this compound. Toxicological assessments have indicated that:

  • Acute Toxicity : The compound exhibits moderate acute toxicity, with LD50 values indicating potential risks at high concentrations.
  • Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand any carcinogenic or mutagenic risks associated with this compound.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-[(ethanesulfonyl)methyl]benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of 4-[(ethanesulfonyl)methyl]benzene using bromine (Br₂) with a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under anhydrous conditions . Alternatively, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) between 4-bromophenylboronic acid and ethanesulfonylmethyl precursors may be employed. Reaction optimization should focus on temperature (typically 0–25°C for bromination) and stoichiometric ratios to minimize di-brominated byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–7.6 ppm, integrating 4H), the sulfonyl methylene group (δ ~3.5–4.0 ppm for CH₂SO₂), and ethanesulfonyl methyl protons (δ ~1.2–1.5 ppm). ¹³C signals for the sulfonyl group appear at ~55–60 ppm .
  • GC-MS : Molecular ion peaks (m/z) should align with the molecular weight (C₉H₁₁BrO₂S: ~271.1 g/mol). Fragmentation patterns should confirm the bromine isotope signature (1:1 ratio for M⁺ and M+2) .
  • FT-IR : Stretching vibrations for S=O (~1350–1150 cm⁻¹) and C-Br (~600–500 cm⁻¹) are diagnostic .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of brominated vapors.
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid contact with reducing agents (risk of exothermic decomposition) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste under EPA guidelines .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

  • Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or diastereomeric byproducts. Perform:
  • 2D NMR (COSY, HSQC) : To confirm coupling between aromatic protons and adjacent groups.
  • DEPT-135 : Differentiate CH₃/CH₂ groups in the sulfonylmethyl moiety.
  • HPLC-PDA : Check for co-eluting impurities (>95% purity threshold). Cross-reference with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies improve yield in palladium-catalyzed coupling reactions involving this compound?

  • Methodological Answer :
  • Ligand Selection : Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance catalytic efficiency for C-S bond formation.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility but may require degassing to prevent catalyst poisoning.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hr conventional heating) while maintaining >80% yield .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., SN2 displacement at the bromine site). Focus on LUMO energy levels to assess electrophilicity.
  • MD Simulations : Study solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
  • Hammett Plots : Correlate substituent effects (σ values) with reaction rates for derivatives (e.g., comparing sulfonyl vs. nitro groups) .

Q. What are the common byproducts in its synthesis, and how are they characterized?

  • Methodological Answer :
  • Di-brominated Derivatives : Detectable via GC-MS (m/z +79/81 increments) or TLC (lower Rf than target).
  • Sulfone Oxidation Byproducts : Use LC-MS to identify sulfonic acid derivatives (e.g., m/z +16 for oxidation of CH₂SO₂ to COOH).
  • Mitigation : Add stoichiometric Hünig’s base to scavenge excess Br₂ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Bromo-4-[(ethanesulfonyl)methyl]benzene
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1-Bromo-4-[(ethanesulfonyl)methyl]benzene

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